![molecular formula C12H26ClNO2 B1436156 4-(Dibutylamino)butanoic acid hydrochloride CAS No. 1830344-45-0](/img/structure/B1436156.png)
4-(Dibutylamino)butanoic acid hydrochloride
Overview
Description
4-(Dibutylamino)butanoic acid hydrochloride, also known as 4-(dimethylamino)butanoic acid hydrochloride, is a compound used in the solution-phase peptide synthesis . It is commonly used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C12H26ClNO2 . The InChI code is 1S/C12H25NO2.ClH/c1-3-5-9-13(10-6-4-2)11-7-8-12(14)15;/h3-11H2,1-2H3,(H,14,15);1H .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 251.8 . The compound is a white to light yellow powder to crystal . The melting point ranges from 151.0 to 155.0 °C .Scientific Research Applications
4-(Dibutylamino)butanoic acid hydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, such as polyurethanes and polyesters.
Mechanism of Action
The mechanism of action of 4-(Dibutylamino)butanoic acid hydrochloride is not fully understood. However, it is known that it acts as a ligand in coordination chemistry and is involved in the formation of complexes with metal ions. It is also known to be involved in the formation of hydrogen bonds and the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to be involved in the formation of complexes with metal ions, which can affect the activity of enzymes and other proteins. It is also known to be involved in the formation of hydrogen bonds and the formation of covalent bonds, which can affect the activity of proteins and other molecules.
Advantages and Limitations for Lab Experiments
4-(Dibutylamino)butanoic acid hydrochloride has several advantages for laboratory experiments. It is a versatile compound that is used in various laboratory experiments and has a wide range of applications. It is also relatively inexpensive and easy to synthesize. However, it is also important to note that this compound can be toxic if ingested, inhaled, or absorbed through the skin. It should also be handled with care in the laboratory as it can be corrosive.
Future Directions
There are several possible future directions for research involving 4-(Dibutylamino)butanoic acid hydrochloride. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals, agrochemicals, and other organic compounds. It could also be used to develop new methods of synthesis and new catalysts for organic reactions. Additionally, further research could be conducted into the safety of this compound and its potential toxicity.
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, washing skin thoroughly after handling, and wearing protective gloves and eye protection .
properties
IUPAC Name |
4-(dibutylamino)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c1-3-5-9-13(10-6-4-2)11-7-8-12(14)15;/h3-11H2,1-2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRDPIGTFZQIPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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